molecular formula C24H22ClN3O B11405444 N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

Cat. No.: B11405444
M. Wt: 403.9 g/mol
InChI Key: DGXOSNYPDLFFPD-UHFFFAOYSA-N
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Description

N-(1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole ring is alkylated with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate product with phenylacetyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-(1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting anxiolytic or sedative effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide
  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
  • 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

Uniqueness

N-(1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzodiazole ring with a chlorophenyl group and a phenylacetamide moiety sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and diverse applications in scientific research.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide

InChI

InChI=1S/C24H22ClN3O/c1-17(26-23(29)15-18-9-3-2-4-10-18)24-27-21-13-7-8-14-22(21)28(24)16-19-11-5-6-12-20(19)25/h2-14,17H,15-16H2,1H3,(H,26,29)

InChI Key

DGXOSNYPDLFFPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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